Molecular Weight and Lipophilicity Differentiation from N-(2-Cyclohexenylethyl) Analog
The N-cyclopropylmethyl analog (CAS 2034240-50-9) possesses a molecular weight of 278.37 g/mol and a calculated cLogP of approximately 2.1, compared to the N-(2-cyclohexenylethyl) analog (CAS 2034360-73-9) with a molecular weight of 332.46 g/mol and cLogP of approximately 3.8 . The lower lipophilicity of the target compound may confer superior aqueous solubility and reduced non-specific protein binding, relevant for biochemical assay development [1].
| Evidence Dimension | Molecular Weight and Calculated Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW = 278.37 g/mol; cLogP ≈ 2.1 |
| Comparator Or Baseline | N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide (MW = 332.46 g/mol; cLogP ≈ 3.8) |
| Quantified Difference | MW difference = 54.09 g/mol; cLogP difference ≈ –1.7 log units |
| Conditions | Computed physicochemical parameters using standard algorithms (PubChem, XLogP3) |
Why This Matters
Lower lipophilicity can reduce non-specific binding in biochemical assays, making the N-cyclopropylmethyl analog a cleaner tool for primary screening cascades where false positives due to aggregation must be minimized.
- [1] Liu, X., Testa, B., & Fahr, A. (2011). Lipophilicity and Its Relationship with Passive Drug Permeation. Pharmaceutical Research, 28(5), 962–977. View Source
